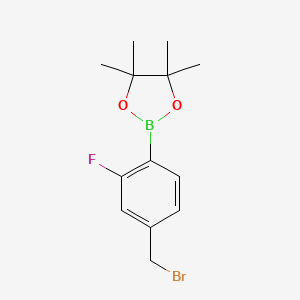

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

The compound “2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various carbon-based compounds . The bromomethyl and fluorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Drug Design and Development

This compound is a boronic acid ester, which is a class of compounds that have garnered interest in the field of drug design. They are particularly valued as potential boron-carriers for neutron capture therapy . This therapy is a non-invasive treatment for cancer, where boron-containing compounds are accumulated in cancer cells and then irradiated with neutrons, leading to cell destruction.

Drug Delivery Systems

Due to their ability to form reversible covalent bonds with sugars, boronic acid esters are explored for use in drug delivery systems . They can be engineered to release therapeutic agents in response to the sugar levels in the body, making them suitable for targeted delivery, such as in diabetes management.

Development of Enzyme Inhibitors

Boronic acid esters are investigated for their potential as enzyme inhibitors . They can mimic the transition state of a substrate in an enzyme-catalyzed reaction, thereby inhibiting the enzyme’s activity. This application is significant in the development of new treatments for diseases where enzyme regulation is crucial.

Polymer Chemistry

In polymer chemistry, boronic acid esters serve as cross-linking agents . They can form stable complexes with diols, which are useful in creating polymers with dynamic and reversible bonding capabilities. This property is beneficial for creating self-healing materials.

Analytical Chemistry

4-Bromomethyl-2-fluorophenylboronic acid pinacol ester: is used in analytical chemistry for the quantification of sugars and other diol-containing compounds . The boronic ester forms complexes with diols, which can then be detected and quantified using various analytical techniques.

Synthesis of Organic Molecules

This compound is utilized in organic synthesis , particularly in Suzuki-Miyaura coupling reactions . It acts as a boron source for the cross-coupling of various organic substrates, leading to the formation of biaryl compounds, which are core structures in many organic molecules.

Sensor Development

Boronic acid esters are used in the development of chemical sensors , especially for detecting saccharides . The reversible interaction with sugars makes them ideal for creating sensors that can detect changes in sugar concentrations, with applications in medical diagnostics.

Neutron Capture Therapy (BNCT)

As mentioned earlier, this compound’s role as a boron-carrier makes it a candidate for BNCT . Research is ongoing to improve the selectivity and biocompatibility of boron-carriers to enhance the efficacy of BNCT for cancer treatment.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound is typically involved, is a widely-used method for forming carbon-carbon bonds in organic synthesis . This reaction can be used to construct a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The specific molecular and cellular effects of this compound’s action would depend on the context of its use, particularly the other reactants and conditions present in the Suzuki–Miyaura reaction in which it is typically involved . The primary result of its action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of a base and a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura reaction .

Propriétés

IUPAC Name |

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCYLABQSVWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682390 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029439-49-3 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)